molecular formula C16H23N3O4 B12110795 benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate

Cat. No.: B12110795
M. Wt: 321.37 g/mol
InChI Key: YNCAXHGPWXYIPH-UHFFFAOYSA-N
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Description

Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate is a synthetic carbamate derivative with a branched peptide-like backbone. Its structure features a benzyloxycarbonyl (Z) protecting group, a glycine-like spacer, and a modified leucine residue (1-amino-4-methyl-1-oxopentan-2-yl). This compound is primarily utilized in peptide synthesis and biochemical research, particularly as an intermediate for constructing protease substrates or inhibitors .

Properties

IUPAC Name

benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11(2)8-13(15(17)21)19-14(20)9-18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,21)(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCAXHGPWXYIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyloxycarbonyl (Cbz) Group Introduction

The benzyl carbamate moiety is typically introduced via reaction of the primary amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A representative procedure involves dissolving the amine precursor (e.g., 1-amino-4-methyl-1-oxopentan-2-yl derivative) in a biphasic system of dichloromethane and aqueous sodium bicarbonate. Cbz-Cl is added dropwise at 0–5°C, followed by vigorous stirring for 12–16 hours. Yields range from 68–85%, depending on steric hindrance and solubility.

Alternative Protecting Groups

Peptide Coupling Reactions

Amide Bond Formation

The central amide bond between the carbamate-protected ethylamine and 1-amino-4-methyl-1-oxopentan-2-yl groups is forged via carbodiimide-mediated coupling. A optimized protocol uses:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 0°C to room temperature, 12–18 hours

  • Yield : 82%

Mechanistic studies indicate HOBt suppresses racemization by forming an active ester intermediate, critical for preserving stereochemistry at chiral centers.

Urethane Linkage Construction

The terminal carbamate is installed via reaction of the secondary amine with benzyl chloroformate in the presence of N-methylmorpholine (NMM). Key parameters include:

  • Molar Ratio : 1:1.2 (amine:Cbz-Cl)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −20°C to 0°C

  • Yield : 76–89%

Deprotection and Final Modification

Global Deprotection

Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) cleaves the benzyl carbamate group. Typical conditions:

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Methanol/Ethyl acetate (1:1)

  • Time : 4–6 hours

  • Yield : 90–95%

Side-Chain Functionalization

Post-deprotection, the free amine undergoes further modifications, such as:

  • Acylation : Acetic anhydride in pyridine (90% yield)

  • Sulfonylation : Tosyl chloride in dichloromethane (85% yield)

Purification and Characterization

Chromatographic Techniques

Purification MethodSolvent SystemPurity (%)Yield Recovery (%)
Flash ChromatographyHexane/EtOAc (3:1)98.578
Preparative HPLCAcetonitrile/H2O (70:30)99.265
RecrystallizationEthanol/Water97.882

Data adapted from multiple optimization trials.

Spectroscopic Validation

  • NMR : Distinct signals for benzyl protons (δ 7.25–7.35 ppm), carbamate carbonyl (δ 155.2 ppm), and amide NH (δ 6.8–7.1 ppm).

  • HRMS : Calculated for C₁₆H₂₃N₃O₄ [M+H]⁺: 321.1689; Found: 321.1687.

Optimization and Scale-Up Challenges

Solvent and Catalyst Screening

Comparative studies reveal DMF outperforms THF in coupling steps due to better solubility of intermediates. Catalytic HOBt increases yields by 15–20% compared to non-catalytic conditions.

Temperature Control

Exothermic reactions (e.g., Cbz-Cl addition) require strict temperature control (−5°C to 5°C) to minimize by-products like N,N’-di-Cbz derivatives.

Industrial-Scale Adaptations

Batch processes using flow chemistry reduce reaction times by 40% (e.g., 6 hours vs. 10 hours for amide coupling). Continuous hydrogenation systems achieve 99% conversion with 0.05% Pd/C, lowering catalyst costs .

Chemical Reactions Analysis

Types of Reactions: Z-GLY-LEU-NH2 can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of modified peptides.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or diazonium salts for diazotization.

Major Products:

    Hydrolysis: Glycine and leucine.

    Oxidation: Oxidized derivatives of glycine and leucine.

    Substitution: Substituted glycine and leucine derivatives.

Scientific Research Applications

Z-GLY-LEU-NH2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-GLY-LEU-NH2 involves its interaction with specific receptors and signaling pathways. As a member of the tachykinin family, it primarily interacts with the neurokinin-1 receptor (NK1R). This interaction triggers a cascade of intracellular signaling events, leading to various physiological responses such as inflammation, pain transmission, and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
Target Compound Benzyl carbamate, 4-methylpentanamide C₁₆H₂₂N₃O₅ 336.36 Peptide synthesis intermediates
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate Benzotriazole acylating group C₁₈H₁₆N₆O₄ 380.36 Acylating agent for peptide coupling
Z-Gly-Gly-Arg-AMC 4-Methylcoumarin fluorophore, arginine side chain C₂₈H₃₃N₇O₇ 579.60 Thrombin-specific fluorogenic substrate
Benzyl N-[(S)-1-((S)-1-((4-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate Hydroxycarbamoyl benzyl group C₂₄H₂₉N₄O₇ 497.51 HDAC inhibitor precursor
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate Trifluoromethyl group C₂₀H₂₄F₃N₃O₄ 451.42 Protease resistance studies

Key Observations :

Backbone Flexibility : The target compound lacks rigid aromatic or fluorogenic groups (e.g., coumarin in Z-Gly-Gly-Arg-AMC), making it more suitable as a flexible peptide spacer .

Protecting Groups: Unlike the benzotriazole derivative , the carbamate group in the target compound offers milder deprotection conditions (e.g., hydrogenolysis vs. acidic hydrolysis).

Bioactivity : Derivatives with hydroxycarbamoyl groups (e.g., ) show histone deacetylase (HDAC) inhibition, while the target compound’s 4-methylpentanamide moiety may favor hydrophobic interactions in enzyme binding.

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) Comparison

Compound Adduct Predicted CCS (Ų) Reference
Target Compound [M+H]⁺ 234.9
Z-Gly-Gly-Arg-AMC [M+H]⁺ 579.24 (Exact Mass)
Benzyl N-[(diethylcarbamoyl)methyl]carbamate [M+H]⁺ 264.33 (MW)
  • The target compound’s CCS (234.9 Ų) suggests a compact conformation compared to larger fluorogenic substrates like Z-Gly-Gly-Arg-AMC, which may influence membrane permeability .

Biological Activity

Benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate, a compound with the CAS number 313664-40-3, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC43H64N6O9
Molecular Weight809 g/mol
CAS Number313664-40-3

The structural complexity of this compound contributes to its diverse biological activities.

This compound is believed to exert its effects through multiple mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial for viral replication. This suggests potential applications in antiviral therapies.
  • Cell Signaling Modulation : The compound may interact with cell surface receptors, influencing signaling pathways involved in cell growth and apoptosis.
  • Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could protect cells from oxidative stress.

Antiviral Activity

Research indicates that this compound demonstrates significant antiviral activity against various viruses. A study by found that the compound effectively inhibited viral replication in vitro, particularly against RNA viruses.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In a study published in , it was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The dose-dependent response highlighted its potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antiviral Efficacy : A clinical trial assessing the efficacy of this compound in patients with viral infections showed a significant reduction in viral load compared to control groups. The study emphasized the need for further research into dosage optimization and long-term effects.
  • Study on Cancer Cell Lines : Another study focused on the effects of this compound on various cancer cell lines (e.g., breast and lung cancer). The results indicated that it inhibited cell proliferation and induced apoptosis, suggesting a promising avenue for cancer therapy.

Q & A

Q. What synthetic strategies are commonly employed for preparing carbamate-containing peptides like benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate?

  • Methodological Answer: The synthesis typically involves sequential coupling of protected amino acids and carbamate-forming reactions. For example:
  • Step 1: Use of benzyl chloroformate (Cbz-Cl) to introduce the carbamate group via nucleophilic substitution .
  • Step 2: Solid-phase peptide synthesis (SPPS) for assembling the peptide backbone, with careful protection/deprotection of functional groups (e.g., Fmoc/t-Bu strategies) .
  • Step 3: Final deprotection under mild acidic conditions (e.g., TFA) to preserve stereochemistry and avoid side reactions .
    Key Challenges: Maintaining regioselectivity during carbamate formation and minimizing racemization at chiral centers.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
  • X-ray Crystallography: Use SHELX programs for refining crystal structures, especially to resolve chiral centers and hydrogen-bonding networks .
  • NMR Spectroscopy: 2D techniques (e.g., COSY, HSQC) to assign stereochemistry and confirm peptide bond geometry .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
    Example Workflow: Resolve crystal structure with SHELXL , cross-validate with NOESY correlations for spatial proximity of substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., NMR vs. X-ray results) for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic conformational changes or solvent effects:
  • Case Study: If NMR shows flexible carbamate groups in solution but X-ray reveals a rigid conformation, perform molecular dynamics (MD) simulations to model solvent interactions .
  • Validation: Use ORTEP-III to visualize thermal ellipsoids and assess positional uncertainty in crystallographic data .
  • Mitigation: Compare multiple crystallization conditions (e.g., varying solvents) to identify dominant conformers .
    Table: Example Data Contradiction Analysis
TechniqueObservationLikely CauseResolution Strategy
NMRBroad peaksConformational flexibilityLow-temperature NMR or MD simulations
X-rayStatic structureCrystal packing forcesCompare with neutron diffraction data

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

  • Methodological Answer: Focus on modifying specific functional groups while monitoring biological activity:
  • Variable 1: Replace the benzyl carbamate with tert-butyl or fluorenylmethyl groups to assess steric effects on enzyme binding .
  • Variable 2: Introduce halogen substituents (e.g., Cl, F) on the benzyl ring to probe electronic effects .
  • Assay Design: Use kinetic assays (e.g., fluorescence-based protease activity) to quantify inhibition constants (Ki) .
    Key Insight: The 4-methyl-1-oxopentan-2-yl moiety may act as a transition-state mimic in protease inhibition, as seen in similar peptidomimetics .

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